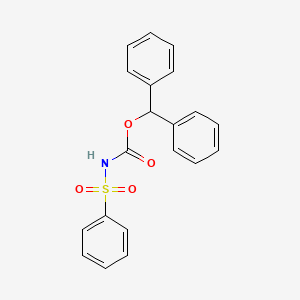
Pyrazine, 2,2'-(o-chlorobenzylidenediimino)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- is a heterocyclic aromatic organic compound. It is a derivative of pyrazine, which is known for its applications in various fields such as pharmaceuticals, organic materials, and natural products. This compound contains nitrogen atoms in its structure, making it a versatile scaffold for drug discovery and other scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- typically involves the reaction of pyrazine derivatives with o-chlorobenzylidene compounds. One common method includes the condensation of pyrazine with o-chlorobenzylidene in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may also involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting to produce Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine: A simpler analog without the o-chlorobenzylidene group.
Pyridazine: An analog with the second nitrogen atom in a different position.
Pyrimidine: An analog with the second nitrogen atom in yet another position.
Uniqueness
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- is unique due to the presence of the o-chlorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit unique reactivity compared to other pyrazine derivatives.
Propiedades
Número CAS |
93371-94-9 |
|---|---|
Fórmula molecular |
C15H13ClN6 |
Peso molecular |
312.76 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N,N'-di(pyrazin-2-yl)methanediamine |
InChI |
InChI=1S/C15H13ClN6/c16-12-4-2-1-3-11(12)15(21-13-9-17-5-7-19-13)22-14-10-18-6-8-20-14/h1-10,15H,(H,19,21)(H,20,22) |
Clave InChI |
COJBKZKCFNWXGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(NC2=NC=CN=C2)NC3=NC=CN=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)

![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)



![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)

![tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13997527.png)




